molecular formula C11H13NO3S B13877447 Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate

Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate

Cat. No.: B13877447
M. Wt: 239.29 g/mol
InChI Key: COQGBJZHTBBDMK-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate is a bicyclic compound featuring a cyclohexane ring substituted with a 4-oxo group and a 1,3-thiazol-4-yl moiety, esterified with a methyl carboxylate. The molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H13NO3S/c1-15-10(14)11(9-6-16-7-12-9)4-2-8(13)3-5-11/h6-7H,2-5H2,1H3

InChI Key

COQGBJZHTBBDMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CSC=N2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, leading to the formation of diverse derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs from Medicinal Chemistry Studies

details four compounds (7c, 7d, 7e, 7f) containing 1,3-thiazole and 1,3,4-oxadiazole rings linked to propanamide groups. Key comparisons include:

Property Target Compound Compound 7c (C₁₆H₁₇N₅O₂S₂) Compound 7d (C₁₇H₁₉N₅O₂S₂)
Molecular Weight (g/mol) 239.29 375.47 389.50
Functional Groups Methyl ester, thiazole, ketone Propanamide, oxadiazole, thiazole Propanamide, oxadiazole, thiazole
Melting Point (°C) Not reported 134–142 148–156

Key Differences :

  • The target compound lacks the oxadiazole and propanamide groups present in 7c–7f, resulting in a simpler structure and lower molecular weight.

Key Differences :

  • The pyrrolo-pyrimidine core in 256 introduces aromaticity and planar geometry, contrasting with the non-aromatic cyclohexane in the target compound.
  • The chlorine substituent in 256 may increase electrophilicity, influencing reactivity in substitution reactions .

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